1-Benzo[1,3]dioxol-5-yl-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea - 1796888-41-9

1-Benzo[1,3]dioxol-5-yl-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea

Catalog Number: EVT-2882561
CAS Number: 1796888-41-9
Molecular Formula: C24H20N4O4
Molecular Weight: 428.448
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2S,3R)-3-(3,4-difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-((3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]-diazepin-3-yl)butyramide

Compound Description: This compound is a potent γ-secretase inhibitor designed for potential use in Alzheimer's disease. It exhibits excellent in vitro potency with an IC50 of 0.06 nM. [] It incorporates a substituted hydrocinnamide C-3 side chain with a syn combination of α-alkyl or aryl and β-hydroxy or hydroxymethyl substituents. []

Relevance: This compound shares the core 1,4-benzodiazepine scaffold with 1-Benzo[1,3]dioxol-5-yl-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea. Both compounds feature a phenyl group at the 5-position of the benzodiazepine ring and a methyl group at the 1-position. The key structural differences lie in the substituent at the 3-position of the benzodiazepine ring. []

N-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-benzamide-[carboxyl-14C]

Compound Description: This compound is a carbon-14 labeled analog of N-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-benzamide, synthesized for use as a cholecystokinin A (CCK-A) antagonist. [] The carbon-14 labeling allows for its use in metabolic and pharmacokinetic studies.

Relevance: This compound closely resembles 1-Benzo[1,3]dioxol-5-yl-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea, differing only in the substitution at the 3-position of the benzodiazepine ring. The target compound has a urea group with a benzo[1,3]dioxol-5-yl substituent, whereas this compound has a benzamide group. Both compounds share the core 1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl structure. []

N-(7-chloro-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)thiophene-2-carboxamide-[14C-carboxy]

Compound Description: This compound is a carbon-14 labeled cholecystokinin A (CCK-A) antagonist. It features a thiophene-2-carboxamide substituent at the 3-position of the benzodiazepine ring, with the carbon-14 label incorporated in the carboxyl group. []

Relevance: This compound demonstrates structural similarities to 1-Benzo[1,3]dioxol-5-yl-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea, sharing the core 1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl structure. Both compounds are further characterized by the presence of an aromatic ring substituent at the 3-position of the benzodiazepine ring, although the specific aromatic ring and the linking group differ. The target compound has a urea linker and a benzo[1,3]dioxol-5-yl aromatic substituent, while this compound has an amide linker and a thiophene-2-yl aromatic substituent. []

(S)-1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]-diazepin-3-yl)-urea (RSV-604)

Compound Description: This compound is a potent inhibitor of Respiratory Syncytial Virus (RSV) identified as a clinical candidate. It exhibits potent anti-RSV activity in vitro and possesses a good pharmacokinetic profile. []

Relevance: RSV-604 shares the core 1,4-benzodiazepine scaffold with 1-Benzo[1,3]dioxol-5-yl-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea. Both compounds feature a phenyl group at the 5-position of the benzodiazepine ring and a urea substituent at the 3-position. The key structural difference lies in the substituent attached to the urea moiety. The target compound has a benzo[1,3]dioxol-5-yl group, while RSV-604 has a 2-fluorophenyl group. Additionally, RSV-604 lacks the methyl group present at the 1-position of the target compound. []

3-(8-methoxy-1-methyl-2-oxo-7-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-5-yl)benzamide (ND7001)

Compound Description: ND7001 is a phosphodiesterase 2 (PDE2) inhibitor that increases cGMP levels in neurons. It demonstrated anxiolytic effects in animal models, suggesting potential therapeutic applications in anxiety disorders. []

Relevance: ND7001 shares the core 1,4-benzodiazepine scaffold with 1-Benzo[1,3]dioxol-5-yl-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea. Both compounds feature a phenyl group at the benzodiazepine ring, but at different positions: ND7001 at the 7-position and the target compound at the 5-position. They both have a methyl group at the 1-position of the benzodiazepine ring. Additionally, both compounds have an aromatic substituent at the 5-position of the benzodiazepine ring, although the specific aromatic ring and the linking group differ. The target compound has a urea linker and a benzo[1,3]dioxol-5-yl aromatic substituent, while this compound has an amide linker and a benzamide aromatic substituent. []

(S)-1-(3-iodophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)urea

Compound Description: This radioiodinated 1,4-benzodiazepine is a high-affinity antagonist for cholecystokinin type 1 (CCK1) receptors. It has potential applications in tumor targeting due to its ability to identify a higher number of receptor binding sites compared to agonists. []

Relevance: This compound closely resembles 1-Benzo[1,3]dioxol-5-yl-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea, differing only in the substituent attached to the urea moiety. The target compound has a benzo[1,3]dioxol-5-yl group, while this compound has a 3-iodophenyl group. Both compounds share the core 1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl structure and are classified as 1,4-benzodiazepines. []

(R)-1-(3-iodophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)urea

Compound Description: This is another radioiodinated 1,4-benzodiazepine, but it selectively targets cholecystokinin type 2 (CCK2) receptors. []

Relevance: This compound is the enantiomer of (S)-1-(3-iodophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)urea, highlighting the importance of stereochemistry in receptor selectivity within this class of compounds. Like its enantiomer, this compound also shares close structural similarities to 1-Benzo[1,3]dioxol-5-yl-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea, with the main difference being the 3-iodophenyl group replacing the benzo[1,3]dioxol-5-yl group at the urea substituent. []

(S,S)-2-[2-(3,5-difluorophenyl)-acetylamino]-N-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-propionamide (Compound XXI)

Compound Description: Compound XXI is a potent γ-secretase inhibitor with broad activity against various papillomavirus types. It exhibits an IC50 in the picomolar range for in vitro infection inhibition, showcasing its high potency. []

Relevance: Compound XXI shares the core 1,4-benzodiazepine scaffold with 1-Benzo[1,3]dioxol-5-yl-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea. Both compounds have a methyl group at the 1-position and a phenyl substituent at the 5-position of the benzodiazepine ring. The difference lies in the substituent at the 3-position: the target compound has a urea linker and a benzo[1,3]dioxol-5-yl aromatic substituent, while compound XXI has a propionamide substituent with a 3,5-difluorophenyl group. []

(2R,3S)-2-Isobutyl-N1-((S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-propylsuccinamide (IN973)

Compound Description: IN973 is a high-affinity and selective radioligand for γ-secretase used to study its occupancy in the brains of Tg2576 mice, a model for Alzheimer's disease. It binds to γ-secretase with high specificity in various species, including humans. []

Relevance: IN973 shares the core 1,4-benzodiazepine scaffold with 1-Benzo[1,3]dioxol-5-yl-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea. Both compounds have a methyl group at the 1-position and a phenyl group at the 5-position of the benzodiazepine ring. They differ in the substituent at the 3-position: the target compound has a urea linker and a benzo[1,3]dioxol-5-yl aromatic substituent, while IN973 has a succinamide substituent with isobutyl and propyl groups. []

3(S)-acetylamino-N-[1-[(((3S)-2-hydroxy-5-oxo-tetrahydrofuran-3-yl)carbamoyl)methyl]-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl]succinamic acid

Compound Description: This compound is a potent and selective peptidomimetic inhibitor of caspase-3, a cysteine protease involved in apoptosis and various human disorders. It represents a conformationally constrained form of the tetrapeptide Ac-DEVD-H, incorporating a 1,4-benzodiazepine nucleus within the peptidic sequence. []

Relevance: This compound shares the core 1,4-benzodiazepine scaffold with 1-Benzo[1,3]dioxol-5-yl-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea. Both compounds feature a phenyl group at the 5-position of the benzodiazepine ring. The difference lies in the substituents and modifications at the 1 and 3 positions of the benzodiazepine ring. The target compound has a urea linker and a benzo[1,3]dioxol-5-yl aromatic substituent at the 3-position, while this compound has a complex succinamic acid derivative with a tetrahydrofuran ring and an acetyl group at the 3-position. Additionally, this compound lacks the methyl group present at the 1-position of the target compound. []

Properties

CAS Number

1796888-41-9

Product Name

1-Benzo[1,3]dioxol-5-yl-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea

Molecular Formula

C24H20N4O4

Molecular Weight

428.448

InChI

InChI=1S/C24H20N4O4/c1-28-18-10-6-5-9-17(18)21(15-7-3-2-4-8-15)26-22(23(28)29)27-24(30)25-16-11-12-19-20(13-16)32-14-31-19/h2-13,22H,14H2,1H3,(H2,25,27,30)

InChI Key

LKANMFDMHHUJGI-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.